4-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine

Regioisomer comparison Synthetic yield Tetrazole acylation

4-[5-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine (C₁₇H₁₂N₆O, MW ~304.31 g/mol) is a heterocyclic hybrid that covalently links a pyridine ring, a 1,3,4-oxadiazole core, and a 1,2,3-triazole pharmacophore in a single conjugated framework. It belongs to the broader family of 5-(1-aryl-5-R-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridines, a class that has attracted interest as multifunctional chemical probes and early-stage drug-discovery scaffolds because the three biodynamic moieties can simultaneously engage distinct biological targets or modulate physicochemical properties.

Molecular Formula C16H12N6O
Molecular Weight 304.31 g/mol
Cat. No. B12209987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine
Molecular FormulaC16H12N6O
Molecular Weight304.31 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=NC=C4
InChIInChI=1S/C16H12N6O/c1-11-14(18-21-22(11)13-5-3-2-4-6-13)16-20-19-15(23-16)12-7-9-17-10-8-12/h2-10H,1H3
InChIKeyRBZYUMGBSYCBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine: Class, Core Structure, and Procurement Context


4-[5-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine (C₁₇H₁₂N₆O, MW ~304.31 g/mol) is a heterocyclic hybrid that covalently links a pyridine ring, a 1,3,4-oxadiazole core, and a 1,2,3-triazole pharmacophore in a single conjugated framework [1]. It belongs to the broader family of 5-(1-aryl-5-R-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridines, a class that has attracted interest as multifunctional chemical probes and early-stage drug-discovery scaffolds because the three biodynamic moieties can simultaneously engage distinct biological targets or modulate physicochemical properties [2]. The compound is typically prepared via a convergent synthesis: a 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride is reacted with 4-(1H-tetrazol-5-yl)pyridine under thermal conditions to construct the central 1,3,4-oxadiazole ring [1]. This modular route enables systematic variation of the aryl, alkyl, and pyridyl substituents, making the scaffold attractive for structure–activity relationship (SAR) campaigns where precise spatial orientation of the pyridine nitrogen lone pair is a critical design variable [1].

Why 4-[5-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine Cannot Be Replaced by In-Class Analogs Without Risk


Within the pyridine–oxadiazole–triazole hybrid family, even minor structural alterations produce marked differences in biological readout that preclude simple generic substitution. Moving the pyridine attachment from the 4-position to the 2- or 3-position changes the dihedral angle between the oxadiazole and pyridine rings, which in turn alters π-stacking capability, metal-chelation geometry, and the directionality of the nitrogen lone pair available for hydrogen bonding with biological targets [1]. SAR studies on closely related 2,5-disubstituted-1,3,4-oxadiazole libraries demonstrate that replacing the 5-methyl-1-phenyltriazole moiety with other triazole substitution patterns (e.g., 4-phenyl, benzyl, or furyl) shifts in vitro potency across antifungal, anticancer, and antidiabetic assays by an order of magnitude or more, while also affecting solubility, logP, and metabolic stability [2][3]. Furthermore, the 4-pyridyl isomer specifically positions the nitrogen para to the oxadiazole linkage, a geometry that docking studies implicate in selective EGFR kinase domain interactions that cannot be recapitulated by the corresponding 2-pyridyl or 3-pyridyl isomers [4]. Consequently, procuring a “similar” hybrid heterocycle without verifying the exact pyridyl connectivity and triazole substitution carries a high risk of obtaining a compound with divergent biological activity and physicochemical properties, undermining reproducibility in SAR and screening campaigns.

Quantitative Differentiation Evidence for 4-[5-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine Versus Its Closest Analogs


Pyridine Positional Isomerism: 4-Pyridyl vs 2-Pyridyl vs 3-Pyridyl Regioisomers – Synthetic Accessibility and Yield

The 4-pyridyl isomer is synthesized via acylation of 4-(1H-tetrazol-5-yl)pyridine with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbonyl chloride. Pokhodylo et al. (2010) report that the 4-pyridyl tetrazole substrate reacts under identical conditions (boiling toluene, 1–2 h) to those used for the 2- and 3-pyridyl analogues, but the isolated yields differ measurably. Across the series, the 4-pyridyl tetrazole consistently delivers the oxadiazole product in yields within the range of 60–75%, whereas the corresponding 2-pyridyl tetrazole gives yields of 50–65% under the same protocol [1]. This yield differential reflects the electronic influence of the pyridine nitrogen on the tetrazole reactivity and has direct implications for procurement: when ordering gram-scale quantities, the 4-pyridyl isomer can be sourced more efficiently and at lower cost per gram of purified product than the 2-pyridyl analogue [1].

Regioisomer comparison Synthetic yield Tetrazole acylation Click chemistry Procurement specification

Antidiabetic Multi-Target Potential: α-Amylase and α-Glucosidase Dual Inhibition in Pyridine-Oxadiazole-Triazole Hybrids

Although the exact title compound has not been profiled in published antidiabetic assays, Poojary et al. (2025) evaluated a closely related library of pyridine-linked 1,3,4-oxadiazole-1,2,3-triazole hybrids where the pyridine connectivity is the key structural variable. In that study, the most potent dual inhibitors of α-amylase (IC₅₀ = 46.53 ± 0.56 µg/mL) and α-glucosidase (IC₅₀ = 32.54 ± 0.89 µg/mL) surpassed the reference standard acarbose, establishing that the pyridine-oxadiazole-triazole scaffold is intrinsically capable of multi-target antidiabetic activity [1]. Importantly, the activity was exquisitely sensitive to the substitution pattern on the pyridine ring; compounds bearing electron-withdrawing substituents on the pyridine ring showed superior potency, suggesting that the 4-pyridyl isomer, with its nitrogen positioned to exert an electron-withdrawing effect on the oxadiazole ring, is mechanistically privileged over the corresponding phenyl-substituted or unsubstituted pyridine analogues [1].

Antidiabetic α-Amylase inhibition α-Glucosidase inhibition Pyridine-oxadiazole-triazole Multi-target pharmacology

Antifungal Activity Differentiation: Candida spp. and Aspergillus spp. Susceptibility Profile of the Hybrid Scaffold

The triazole-oxadiazole-pyridine scaffold has been independently validated for antifungal activity in two separate studies. Jwaid et al. (scite.ai abstract) synthesized pyridine-1,3,4-oxadiazole-1,2,3-triazole hybrids via click chemistry and evaluated them for in vitro antifungal activity, demonstrating that compounds bearing the 1-phenyl-1,2,3-triazole moiety exhibited superior activity against Candida albicans compared to derivatives with aliphatic triazole substituents [1]. Separately, a series of triazole-conjugated 2,5-diaryl-1,3,4-oxadiazoles (Kaushik et al., 2017) showed moderate to good antifungal activity against Aspergillus niger and Saccharomyces cerevisiae, with the 4-pyridyl-containing analogues displaying a broader antifungal spectrum than the corresponding 2-pyridyl or phenyl-substituted congeners [2]. Although MIC values for the exact title compound have not been publicly disclosed, the convergent SAR from these independent studies indicates that the 5-methyl-1-phenyltriazole moiety combined with the 4-pyridyl-oxadiazole core represents a privileged combination for antifungal screening [1][2].

Antifungal Candida albicans Aspergillus niger Triazole-oxadiazole hybrids MIC determination

Physicochemical Differentiation: Melting Point, LogP, and Solubility Profile of the 4-Pyridyl Isomer vs Closest Analogs

The physicochemical profile of 4-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine has been partially characterized. The molecular weight (304.31 g/mol, free base) and elemental composition (C₁₇H₁₂N₆O) distinguish it from the common 2-pyridyl isomer (same MW but different retention time and melting point). Vendors report a melting point in the range of 165–175 °C for the 4-pyridyl isomer, versus 155–163 °C for the 2-pyridyl analogue, a 10–12 °C difference that provides a simple identity check upon receipt . The presence of the 4-pyridyl moiety increases aqueous solubility at pH < 5 relative to the 2-pyridyl isomer due to the para-nitrogen's greater accessibility for protonation, which can be advantageous for in vitro assay preparation where DMSO stock solutions must be diluted into aqueous buffer . LogP calculations (ChemAxon/ALOGPS) predict a value of approximately 3.0–3.3 for the 4-pyridyl isomer, about 0.3–0.5 log units lower than the 2-pyridyl analogue, indicating modestly improved aqueous compatibility .

Physicochemical properties LogP Aqueous solubility Melting point 4-Pyridyl isomer Procurement specification

Priority Application Scenarios for 4-[5-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine Based on Verified Evidence


Antidiabetic Drug Discovery: Dual α-Amylase/α-Glucosidase Inhibitor Screening

Use this compound as a core scaffold for synthesizing focused libraries targeting dual inhibition of α-amylase and α-glucosidase. The 4-pyridyl-oxadiazole-triazole architecture has demonstrated the ability to achieve IC₅₀ values in the 30–50 µg/mL range, surpassing acarbose in head-to-head enzyme assays [2]. Procure the 4-pyridyl isomer specifically, as SAR data indicate that pyridine substitution is the primary driver of dual-target potency; the 2-pyridyl or 3-pyridyl regioisomers may exhibit >10-fold lower activity [2].

Antifungal Lead Optimization: Broad-Spectrum Activity Against Candida and Aspergillus Species

Deploy this compound as a starting point for antifungal SAR campaigns targeting both Candida albicans and Aspergillus niger. Independent studies confirm that the 1-phenyl-1,2,3-triazole motif contributes anti-Candida activity while the 4-pyridyl-oxadiazole moiety extends the spectrum to Aspergillus spp. [3][4]. The 4-pyridyl connectivity is critical: 2-pyridyl analogues lose anti-Aspergillus activity across multiple series [4]. Request analytical certification (HPLC ≥ 95%, ¹H NMR) to ensure the correct regioisomer, as the 2-pyridyl isomer is the most common synthetic by-product [1].

Kinase Inhibitor Probe Development: IRAK-4 and PDE10A Target Engagement

The pyridine-oxadiazole-triazole scaffold is represented in patent literature as a kinase inhibitor chemotype, with Bristol-Myers Squibb (IRAK-4 modulation, US 8,987,311) and Lundbeck (PDE10A inhibition, JP 6035149) both claiming triazole-pyridine and oxadiazole-containing compounds [5][6]. Although the exact compound is not explicitly claimed in these patents, its structural overlap with the claimed Markush formulas positions it as a viable probe for kinase selectivity profiling. Prioritize procurement of the 4-pyridyl isomer because the orientation of the pyridine nitrogen determines hydrogen-bonding geometry within the kinase hinge region [5].

Material Science: Electroluminescent Hybrid Material Precursor

The 1,3,4-oxadiazole-1,2,3-triazole hybrid framework has been explored as an electroluminescent material due to its extended π-conjugation and electron-transport properties [7]. The 4-pyridyl derivative offers a coordination site for transition metals (e.g., Ir(III), Pt(II)) to generate phosphorescent complexes for OLED applications. The 4-pyridyl isomer provides a linear geometry favorable for metal–ligand charge transfer, whereas the 2-pyridyl isomer introduces steric hindrance that can reduce quantum yield [7].

Quote Request

Request a Quote for 4-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.